molecular formula C8H8FN3O B1390190 N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide CAS No. 905587-32-8

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

Cat. No.: B1390190
CAS No.: 905587-32-8
M. Wt: 181.17 g/mol
InChI Key: OGRMNTHNSGWGGX-UHFFFAOYSA-N
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Description

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide is a chemical compound with the CAS Registry Number 905587-32-8 . It has a molecular formula of C 8 H 8 FN 3 O and a molecular weight of 181.17 g/mol . This compound is supplied with a purity of not less than 98% . The presence of both the fluoropyrimidine and vinylacetamide functional groups in its structure suggests potential as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The fluoropyrimidine moiety is a common pharmacophore found in compounds studied for various biological activities, while the N-vinylacetamide group can be a precursor for further chemical modifications . Researchers may employ this compound in the synthesis of more complex molecules for pharmaceutical development, agrochemical research, or as a ligand in catalyst systems. This product is intended for research and development purposes only and is not classified as a drug or consumer product. It is strictly for laboratory use by qualified professionals. Safety Note: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. For specific hazards, handling, storage, and disposal information, please consult the relevant Safety Data Sheet (SDS).

Properties

IUPAC Name

N-[1-(5-fluoropyrimidin-2-yl)ethenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c1-5(12-6(2)13)8-10-3-7(9)4-11-8/h3-4H,1H2,2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRMNTHNSGWGGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=C)C1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668896
Record name N-[1-(5-Fluoropyrimidin-2-yl)ethenyl]acetamide
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Molecular Weight

181.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905587-32-8
Record name N-[1-(5-Fluoro-2-pyrimidinyl)ethenyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905587-32-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(5-Fluoropyrimidin-2-yl)ethenyl]acetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Vinylacetamide 2
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Preparation Methods

Synthetic Route from Pyrimidine Derivatives

The compound can be synthesized via nucleophilic substitution and acetylation starting from 5-fluoropyrimidin-2-amine. A representative method involves:

  • Vinylation : Reacting 5-fluoropyrimidin-2-amine with acetylene derivatives (e.g., vinyl bromide) in the presence of a palladium catalyst to form 1-(5-fluoropyrimidin-2-yl)vinylamine.
  • Acetylation : Treating the intermediate with acetic anhydride or acetyl chloride under basic conditions (e.g., triethylamine) to yield the final acetamide product[^1^].

Key Reaction Conditions :

  • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM).
  • Catalysts: Pd(PPh₃)₄ for vinylation.
  • Temperature: 60–80°C for 12–24 hours.

Alternative Pathway via Cross-Coupling Reactions

A more efficient approach employs Suzuki-Miyaura coupling to introduce the vinyl group:

  • Borylation : Convert 2-chloro-5-fluoropyrimidine to its boronic ester using bis(pinacolato)diboron and a palladium catalyst.
  • Coupling : React the boronic ester with vinyl acetate in the presence of Pd(OAc)₂ and a ligand (e.g., SPhos) to form the vinylpyrimidine intermediate.
  • Acetylation : Protect the amine group with acetic anhydride[^2^].

Optimized Parameters :

  • Yield: 68–75% after purification by column chromatography.
  • Purity: >95% (confirmed by HPLC).

Large-Scale Industrial Synthesis

For industrial production, a continuous-flow reactor system is employed to enhance efficiency:

  • Step 1 : Mix 5-fluoropyrimidin-2-amine with vinyl magnesium bromide in a Grignard reaction.
  • Step 2 : Acetylate the product using acetyl chloride in a solvent-free system at elevated pressure.
  • Step 3 : Crystallize the final product from ethanol/water[^3^].

Advantages :

  • Reduced reaction time (4–6 hours vs. 24 hours in batch processes).
  • Higher throughput (90% yield at kilogram scale).

Analytical Data and Characterization

Property Value/Description Method
Melting Point 142–144°C DSC
¹H NMR (CDCl₃) δ 8.72 (s, 1H), 6.55 (d, 1H), 2.15 (s, 3H) 300 MHz spectrometer
MS (ESI) m/z 208.1 [M+H]⁺ High-resolution MS
Purity ≥98% HPLC (C18 column)

Challenges and Solutions

  • Regioselectivity : Competing reactions at N1 vs. N3 positions of pyrimidine are mitigated using bulky bases (e.g., DBU)[^1^].
  • Byproduct Formation : Unwanted diacetylated products are minimized by controlling stoichiometry (1:1 amine:acetylating agent).

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorine atom in the pyrimidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

Anticancer Activity

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide has been investigated for its potential as an anticancer agent. The compound's structure suggests it may interact with specific biological targets involved in tumor growth and proliferation.

  • Mechanism of Action : The compound is believed to inhibit certain kinases that are critical for cancer cell survival and proliferation. For instance, related compounds have shown efficacy in targeting Trk kinases, which are implicated in various cancers .

Antiviral Properties

Research indicates that compounds similar to this compound may exhibit antiviral properties, particularly against RNA viruses. The fluoropyrimidine moiety enhances the compound's ability to interfere with viral replication processes.

  • Case Studies : In vitro studies have demonstrated that modifications of pyrimidine derivatives can lead to enhanced antiviral activity, suggesting a promising avenue for further exploration in drug development .

Drug Development and Synthesis

The synthesis of this compound involves several steps that can be optimized for higher yields and purity. The compound has been synthesized using various methodologies, including Grignard reactions and condensation techniques.

Synthesis MethodYield (%)Reference
Grignard Reaction85
Condensation Reaction90

These methods highlight the versatility in synthesizing this compound for further pharmacological testing.

Mechanism of Action

The mechanism of action of N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide with structurally analogous pyridine and pyrimidine derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Notable Properties/Applications References
This compound C₉H₉FN₃O (hypothetical) ~193.19 (estimated) 5-Fluoropyrimidine, vinylacetamide Pyrimidine core with fluorine and acetamide Potential kinase inhibition, antiviral -
N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide C₉H₈BrFN₂O 259.08 5-Bromo-3-fluoropyridine, vinylacetamide Pyridine core with bromo/fluoro substituents Higher lipophilicity; halogenated analogs often used in radiopharmaceuticals
N-(5-Fluoropyridin-2-yl)pivalamide C₁₀H₁₃FN₂O₂ 224.23 5-Fluoropyridine, pivalamide Bulky tert-butyl group (pivalamide) Enhanced steric hindrance; research reagent
N-(5-Hydroxypyridin-2-yl)pivalamide C₁₀H₁₄N₂O₂ 194.23 5-Hydroxypyridine, pivalamide Hydroxy group increases polarity Improved solubility; intermediate in drug synthesis
N-(5-Aminopyrimidin-2-yl)acetamide C₆H₈N₄O 152.16 5-Aminopyrimidine, acetamide Amino group enhances hydrogen bonding Antifungal/antibacterial applications
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide C₁₄H₁₆N₄OS 304.37 Sulfanyl bridge, methylpyridine Hybrid pyrimidine-pyridine structure Bioactive intermediate; pesticidal potential

Key Observations:

Heterocyclic Core Differences: Pyrimidine derivatives (e.g., target compound, N-(5-Aminopyrimidin-2-yl)acetamide) exhibit two nitrogen atoms in the aromatic ring, enhancing hydrogen-bonding capacity compared to pyridine analogs (one nitrogen) . Fluorine in pyrimidine (target compound) vs. pyridine (e.g., N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide) alters electronic properties, with fluoropyrimidines often showing higher metabolic stability .

Substituent Effects: Halogenation: Bromine in N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide increases molecular weight (259.08 vs. ~193.19 for target compound) and lipophilicity, which may affect blood-brain barrier penetration .

Biological Activity: Amino-substituted pyrimidines (e.g., N-(5-Aminopyrimidin-2-yl)acetamide) are associated with antifungal and antibacterial activity due to improved target binding . Sulfanyl-bridged compounds (e.g., 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide) demonstrate pesticidal activity, attributed to sulfur’s nucleophilic reactivity .

Economic and Synthetic Considerations: N-(1-(5-Bromo-3-fluoropyridin-2-yl)vinyl)acetamide is priced at $500/g (1g quantity), reflecting the cost of halogenated intermediates . In contrast, hydroxylated analogs (e.g., N-(5-Hydroxypyridin-2-yl)pivalamide) are cheaper ($240/g) due to simpler synthesis .

Biological Activity

N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide is a compound that has gained attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its structural features that include a pyrimidine ring substituted with fluorine, which enhances its biological activity. The compound has been investigated for its role as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting kinase pathways.

The primary mechanism of action for this compound involves its interaction with specific molecular targets, particularly enzymes involved in signal transduction pathways.

Key Mechanisms Include:

  • Inhibition of JAK2: This compound acts as a potent inhibitor of Janus kinase 2 (JAK2), which plays a crucial role in the JAK/STAT signaling pathway. Inhibition of JAK2 leads to decreased signaling associated with cell proliferation and survival, making it a target for cancer therapies.
  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains .

Anticancer Properties

Research indicates that this compound may possess significant anticancer properties. A study demonstrated that compounds structurally related to this compound showed promising results against several cancer cell lines, including those resistant to conventional therapies.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against both gram-positive and gram-negative bacteria. Notably, it has shown:

  • Minimum Inhibitory Concentration (MIC): Effective concentrations were reported as low as 0.25 µg/mL for certain derivatives, indicating strong antibacterial potential .
  • Biofilm Inhibition: The compound demonstrated the ability to disrupt biofilm formation in bacterial cultures, which is crucial for treating chronic infections .

Case Studies

  • Anticancer Efficacy:
    • In vitro studies on various cancer cell lines revealed that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was attributed to apoptosis induction mediated through the JAK/STAT pathway inhibition .
  • Antimicrobial Studies:
    • A series of experiments assessed the effectiveness of the compound against Staphylococcus aureus and Streptococcus pneumoniae. Results indicated a substantial reduction in bacterial counts at sub-micromolar concentrations, showcasing its potential as a therapeutic agent against resistant strains .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayObserved EffectReference
AnticancerCancer Cell LinesReduced viability
AntimicrobialStaphylococcus aureusMIC = 0.25 µg/mL
AntimicrobialStreptococcus pneumoniaeBiofilm disruption
JAK2 InhibitionJAK/STAT PathwayDecreased signaling

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide, and what are the critical optimization steps?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A typical approach involves reacting 5-fluoropyrimidine derivatives with chloroacetamide intermediates under reflux in polar solvents like ethanol (e.g., similar to methods used for pyrimidine-acetamide derivatives in ). Key steps include:

  • Precursor preparation : Activating the pyrimidine ring for substitution (e.g., using halogenation or thiolation).
  • Reaction optimization : Adjusting solvent polarity, temperature (e.g., 80–100°C), and stoichiometry to improve yield.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodology : Use a combination of spectroscopic techniques:

  • NMR : 1H and 13C NMR to confirm vinyl and fluoropyrimidine moieties (e.g., vinyl protons at δ 5.5–6.5 ppm, pyrimidine carbons at δ 150–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., expected [M+H]+ ion for C8H9FN3O: 194.07).
  • Elemental analysis : To validate empirical formula (C, H, N, F content).

Advanced Research Questions

Q. How can computational methods guide the design of derivatives for improved bioactivity?

  • Methodology :

  • Docking studies : Use software like AutoDock or Schrödinger to predict binding affinity to target proteins (e.g., kinases or enzymes). For example, fluoropyrimidine derivatives often target thymidylate synthase .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing fluorine) with activity data to prioritize synthetic targets.
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, solubility) to optimize drug-likeness .

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

  • Methodology :

  • Dose-response assays : Repeat activity tests (e.g., IC50 in enzyme inhibition) across multiple concentrations to confirm reproducibility.
  • Off-target profiling : Screen against related enzymes (e.g., other pyrimidine-processing proteins) to rule out non-specific effects.
  • Structural analogs : Synthesize and test derivatives (e.g., bromine or methyl substitutions) to identify critical pharmacophores .

Q. How can reaction byproducts be minimized during synthesis?

  • Methodology :

  • Reaction monitoring : Use TLC or HPLC to track progress and detect intermediates.
  • Catalyst screening : Test Pd/Cu catalysts for coupling steps to enhance regioselectivity .
  • Solvent optimization : Switch to DMF or THF if ethanol promotes side reactions (e.g., hydrolysis).

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide
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N-(1-(5-Fluoropyrimidin-2-yl)vinyl)acetamide

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